molecular formula C12H21ClN4OS B2423251 (1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methanamine hydrochloride CAS No. 1353946-63-0

(1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methanamine hydrochloride

Cat. No.: B2423251
CAS No.: 1353946-63-0
M. Wt: 304.84
InChI Key: OAHKLARXODJYIW-UHFFFAOYSA-N
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Description

(1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methanamine hydrochloride is a chemical compound with a complex structure that includes a pyrimidine ring, a piperidine ring, and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methanamine hydrochloride typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of reactions involving methoxy and methylthio substituents.

    Attachment of the Piperidine Ring: The piperidine ring is then attached to the pyrimidine ring through a nucleophilic substitution reaction.

    Introduction of the Methanamine Group: The methanamine group is introduced via reductive amination, where an amine reacts with a carbonyl compound in the presence of a reducing agent.

    Formation of the Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methylthio groups.

    Reduction: Reduction reactions can occur at the pyrimidine ring, leading to the formation of dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions are common, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydropyrimidines.

Scientific Research Applications

Chemistry

In chemistry, (1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies and help elucidate the mechanisms of enzyme-substrate interactions.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the development of new drugs targeting specific pathways in disease treatment.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methanol: This compound is similar in structure but contains a methanol group instead of a methanamine group.

    (1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)ethanamine: This compound has an ethanamine group instead of a methanamine group.

Uniqueness

The uniqueness of (1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)methanamine hydrochloride lies in its specific combination of functional groups

Properties

IUPAC Name

[1-(6-methoxy-2-methylsulfanylpyrimidin-4-yl)piperidin-4-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4OS.ClH/c1-17-11-7-10(14-12(15-11)18-2)16-5-3-9(8-13)4-6-16;/h7,9H,3-6,8,13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAHKLARXODJYIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)N2CCC(CC2)CN)SC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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